2,4,5-Trimethyl-1H-imidazole

描述

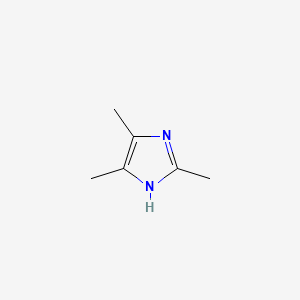

2,4,5-Trimethyl-1H-imidazole (C₆H₁₀N₂) is a trisubstituted imidazole derivative characterized by methyl groups at the 2-, 4-, and 5-positions of the heterocyclic ring. It serves as a key intermediate in pharmaceutical synthesis, notably for Lepidiline B, a cytotoxic alkaloid active against human cancer cell lines . The compound is synthesized via a cyclocondensation reaction between 2,3-butadione, acetaldehyde, and ammonium acetate under microwave irradiation, yielding 76% isolated efficiency . Its hydrochloride salt (C₆H₁₁ClN₂, molecular weight 146.62) is commercially available but currently listed as out of stock .

准备方法

Debus-Radziszewski Reaction Approach

The Debus-Radziszewski reaction remains the most widely used method for synthesizing substituted imidazoles. For 2,4,5-trimethyl-1H-imidazole, this one-pot condensation involves 2,3-butanedione (a 1,2-diketone), acetaldehyde , and ammonium acetate as the ammonia source . The reaction proceeds via cyclocondensation, where the diketone contributes methyl groups at positions 4 and 5, while acetaldehyde provides the 2-methyl group .

Typical Procedure :

A stoichiometric mixture of 2,3-butanedione (1 mmol), acetaldehyde (1 mmol), and ammonium acetate (3 mmol) is heated at 120–130°C under solvent-free conditions for 3–5 hours . The crude product is purified via recrystallization from ethanol, yielding this compound as a white crystalline solid (reported yield: 78–85%) .

Key Advantages :

Solvent-Free Thermal Condensation

Building on green chemistry principles, solvent-free thermal condensation eliminates volatile organic compounds (VOCs) and simplifies purification. This method mirrors protocols used for triarylimidazoles but substitutes aliphatic reactants .

Optimized Conditions :

-

Reactants : 2,3-butanedione, acetaldehyde, and ammonium acetate (1:1:3 molar ratio).

The absence of solvents enhances reaction efficiency, with yields reaching 82% . However, excess ammonium acetate is critical to neutralize acetic acid byproducts and drive the equilibrium toward imidazole formation .

Acid-Catalyzed Condensation

Silica-Supported Sodium Bisulfate (SiO₂-NaHSO₄)

SiO₂-NaHSO₄ acts as a recyclable solid acid catalyst, accelerating the cyclocondensation of aliphatic diketones and aldehydes . The acidic sites facilitate protonation of carbonyl groups, enhancing electrophilicity and promoting nucleophilic attack by ammonia .

Procedure :

A mixture of 2,3-butanedione (1 mmol), acetaldehyde (1 mmol), ammonium acetate (3 mmol), and SiO₂-NaHSO₄ (0.1 g) is heated at 100°C for 2 hours . The catalyst is filtered and reused for three cycles without significant activity loss. Yields average 88% .

Trichloromelamine (TCM)

Trichloromelamine, a source of positive chlorine, catalyzes imidazole formation under mild conditions . The reaction mechanism involves intermediate chloramine species that activate carbonyl groups for condensation .

Conditions :

Yields reach 90%, with the catalyst recoverable for two additional runs .

Microwave-Assisted Synthesis

Microwave irradiation drastically reduces reaction times by enabling rapid, uniform heating. This method adapts protocols for triarylimidazoles to aliphatic systems .

Protocol :

A mixture of 2,3-butanedione, acetaldehyde, ammonium acetate (1:1:3), and CuCl₂·2H₂O (10 mol%) is irradiated at 300 W for 8–10 minutes . The crude product is quenched in ice water and recrystallized, achieving 89% yield .

Advantages :

Alkylation of Imidazole Derivatives

Direct alkylation of imidazole presents challenges due to competing N- and C-methylation. However, selective strategies have been developed:

Sequential Methylation

-

N-Methylation : Treat imidazole with methyl iodide in DMF at 0°C to favor N1-methylimidazole.

-

C-Methylation : Use LDA (lithium diisopropylamide) to deprotonate C2, followed by methyl iodide quenching.

-

C4/C5 Methylation : Employ directed ortho-metalation with n-BuLi and methylating agents.

This multi-step approach yields this compound in 65% overall yield but requires rigorous purification.

Comparative Analysis of Methods

| Method | Catalyst | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Debus-Radziszewski | None | 130°C, 4 h | 78–85 | Solvent-free, scalable | Long reaction time |

| SiO₂-NaHSO₄ Catalyzed | SiO₂-NaHSO₄ | 100°C, 2 h | 88 | Recyclable catalyst, mild conditions | Requires catalyst preparation |

| Microwave-Assisted | CuCl₂·2H₂O | 300 W, 10 min | 89 | Rapid, energy-efficient | Specialized equipment needed |

| Alkylation | LDA, MeI | Multi-step, low temp | 65 | Selective C-methylation | Low yield, complex purification |

化学反应分析

Types of Reactions: 2,4,5-Trimethyl-1H-imidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding imidazole N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur at the nitrogen atoms or the methyl groups, depending on the reagents and conditions used.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogenating agents, alkylating agents, and acylating agents.

Major Products:

Oxidation: Imidazole N-oxides.

Reduction: Reduced imidazole derivatives.

Substitution: Various substituted imidazoles depending on the substituents introduced.

科学研究应用

Synthesis of 2,4,5-Trimethyl-1H-imidazole

The synthesis of this compound typically involves cyclization reactions using appropriate precursors. Common methods include:

- Condensation Reactions : The compound can be synthesized through the condensation of 1,2-dicarbonyl compounds with aldehydes and ammonium acetate. For example, benzil can react with ammonium acetate in the presence of a catalyst like lactic acid at elevated temperatures (around 160°C) to yield 2,4,5-trisubstituted imidazoles.

- Industrial Production : On a larger scale, continuous flow reactors and optimized reaction conditions are employed to enhance yield and efficiency. Catalysts such as Lewis acids or ionic liquids may also be utilized.

Chemical Properties and Reactions

This compound can undergo various chemical transformations:

- Oxidation : Can be oxidized to form imidazole N-oxides using reagents like hydrogen peroxide or potassium permanganate.

- Reduction : Reduction reactions can be performed using sodium borohydride or lithium aluminum hydride.

- Substitution Reactions : Electrophilic substitution can occur at nitrogen atoms or methyl groups depending on the conditions.

Biological Applications

Research has highlighted the potential biological activities of this compound:

Antimicrobial Activity

Studies have demonstrated that derivatives of imidazole compounds exhibit significant antimicrobial properties. For instance:

- Antibacterial Studies : Compounds derived from imidazole have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism often involves inhibition of DNA synthesis leading to cell death .

- Antifungal Properties : Research indicates potential antifungal activities against pathogenic fungi .

Anticancer Potential

The compound is being explored for its anticancer properties. Some studies suggest that modifications in the imidazole structure can enhance its effectiveness against cancer cells by disrupting cellular processes and signaling pathways .

Industrial Applications

This compound finds utility in various industrial sectors:

- Pharmaceuticals : It serves as a building block for synthesizing more complex heterocyclic compounds used in drug formulations.

- Agrochemicals : The compound is utilized in the development of agricultural chemicals that enhance crop protection.

- Functional Materials : It is also applied in producing dyes and catalysts due to its unique chemical structure .

Case Study 1: Antibacterial Activity

A study investigated the antibacterial properties of novel imidazole derivatives synthesized from this compound. The derivatives exhibited significant inhibition zones against both Gram-positive and Gram-negative bacteria. The results indicated that structural modifications could enhance antibacterial efficacy .

Case Study 2: Anticancer Research

Another research project focused on evaluating the antiproliferative effects of this compound derivatives on cancer cell lines. The findings suggested that certain derivatives could induce apoptosis in cancer cells through specific molecular interactions .

作用机制

The mechanism of action of 2,4,5-Trimethyl-1H-imidazole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The presence of the imidazole ring allows it to form hydrogen bonds and coordinate with metal ions, influencing its activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cellular processes, and modulation of signaling pathways .

相似化合物的比较

Structural and Substituent Variations

Imidazole derivatives are classified based on substitution patterns, which dictate their physicochemical and biological properties. Below is a comparative analysis of 2,4,5-Trimethyl-1H-imidazole with structurally related analogs:

Physicochemical Properties

- 4,5-Diphenyl-2-p-tolyl-1H-imidazole: 231–233°C . 2,4,5-Triphenyl-1H-imidazole (Lophine): Melting point data restricted in sources .

- Spectroscopic Data: 4,5-Diphenyl-2-p-tolyl-1H-imidazole: IR peaks at 3033 cm⁻¹ (C-H stretch), 1600 cm⁻¹ (C=N), and 696 cm⁻¹ (aromatic C-H bend); ¹H NMR signals at δ 2.39 (methyl), 7.23–7.79 (aromatic protons) .

Solubility :

- Methyl substituents in this compound likely enhance organic solubility compared to bulky phenyl-substituted analogs like Lophine.

Structural and Electronic Effects

- Electron-Donating vs. Electron-Withdrawing Groups :

- Steric Effects :

- Bulky phenyl substituents in Lophine hinder crystallization and solubility compared to methyl analogs.

生物活性

2,4,5-Trimethyl-1H-imidazole is a compound that has garnered attention for its potential biological activities, particularly in the fields of microbiology and pharmacology. This article delves into the compound's biological properties, mechanisms of action, and various applications based on recent research findings.

Overview of this compound

This compound is a substituted imidazole derivative characterized by three methyl groups at the 2, 4, and 5 positions of the imidazole ring. This structural modification enhances its chemical reactivity and biological activity compared to unsubstituted imidazoles.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial and antifungal properties of this compound. Research indicates that this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example:

- In vitro studies demonstrated that derivatives of imidazole exhibit significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with some derivatives showing minimum inhibitory concentrations (MIC) as low as 12.5 μg/mL .

- A study reported that certain imidazole derivatives exhibited inhibition zones ranging from 27 mm to 32 mm against metronidazole-resistant Helicobacter pylori strains .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Imidazole derivatives often interact with cyclooxygenase enzymes (COX), which are critical in inflammatory processes:

- A series of studies have shown that specific derivatives can significantly reduce inflammation in animal models. For instance, compounds were tested for their ability to inhibit neutrophil degranulation and reactive oxygen species production .

- In a comparative study against standard anti-inflammatory drugs like indomethacin, certain imidazole derivatives demonstrated comparable efficacy with reduced gastrointestinal irritation .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound can inhibit key enzymes involved in inflammation and microbial metabolism. For example, it has been shown to inhibit COX enzymes effectively .

- Binding Affinity : Molecular docking studies suggest that these compounds exhibit high binding affinities for COX-2 receptors, which are associated with inflammatory responses .

Case Study 1: Antibacterial Activity Assessment

A study conducted by Foroumadi et al. explored the synthesis of novel imidazole derivatives aimed at overcoming resistance in H. pylori. Their findings indicated that specific compounds could effectively inhibit bacterial growth even in resistant strains:

| Compound | Inhibition Zone (mm) | MIC (μg/mL) |

|---|---|---|

| Compound A | 32 | 12.5 |

| Compound B | 27 | 15 |

This study underscores the potential of modified imidazoles as therapeutic agents against resistant bacterial infections .

Case Study 2: Anti-inflammatory Efficacy

In another investigation focusing on anti-inflammatory effects, researchers synthesized several tri-substituted imidazoles and evaluated their efficacy in vivo:

| Compound | Anti-inflammatory Activity (%) | GI Irritation Severity Index |

|---|---|---|

| Compound C | 58.02 | 0.17 |

| Compound D | 49.60 | 0.34 |

These results indicate that while maintaining anti-inflammatory efficacy, the compounds exhibit minimal gastrointestinal side effects compared to traditional NSAIDs .

常见问题

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 2,4,5-Trimethyl-1H-imidazole?

- Answer : The compound can be synthesized via multicomponent reactions (MCRs) involving ketones, aldehydes, and ammonium acetate under acidic conditions. For example, a modified Debus-Radziszewski reaction using benzil derivatives, methyl-substituted aldehydes, and ammonia equivalents in refluxing ethanol or acetic acid yields trisubstituted imidazoles. Catalysts like LADES@MNP (magnetic nanoparticles) enhance reaction efficiency under sonication, reducing reaction time to 2 hours with yields >85% . Cyclization of amido-nitriles via nickel-catalyzed reactions is another route, enabling regioselective methyl group incorporation .

Q. How can the structural integrity of this compound be validated experimentally?

- Answer : Use a combination of spectroscopic and crystallographic techniques:

- FT-IR : Confirm N–H stretching (3448 cm⁻¹) and C=N absorption (1666 cm⁻¹) .

- NMR : Analyze and spectra for methyl group signals (δ 2.1–2.5 ppm for CH) and imidazole ring protons (δ 7.2–7.9 ppm) .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELXL refinement (e.g., CCDC-deposited structures) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products in this compound synthesis?

- Answer :

- Catalyst screening : Replace traditional acetic acid with LADES@MNP to suppress dimerization or oxidation by-products. Magnetic separation of the catalyst simplifies purification .

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve regioselectivity, while ethanol reduces side reactions like imine formation .

- Temperature control : Lower temperatures (50–60°C) favor kinetic control, reducing thermal decomposition .

Q. How should researchers resolve contradictions in spectral data for methyl-substituted imidazoles?

- Answer :

- Cross-validation : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* level) to identify discrepancies in methyl group environments .

- Dynamic NMR : Detect rotational barriers of methyl groups if signal splitting occurs due to hindered rotation .

- Mass spectrometry : Use HRMS to distinguish isotopic patterns of by-products (e.g., chlorinated impurities from excess NHCl) .

Q. What computational strategies predict the electronic properties of this compound for material science applications?

- Answer :

- DFT modeling : Calculate HOMO-LUMO gaps (e.g., 4.2–4.5 eV) to assess redox activity. Methyl groups slightly lower electron density on the imidazole ring .

- Molecular docking : Simulate interactions with biological targets (e.g., cytochrome P450) using AutoDock Vina. The methyl groups enhance hydrophobic binding in enzyme pockets .

Q. How can the biological activity of this compound be systematically evaluated?

- Answer :

- Antimicrobial assays : Test against Gram-positive bacteria (e.g., S. aureus) using MIC assays. Methyl groups improve membrane permeability compared to unsubstituted imidazoles .

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa). Correlate activity with logP values to optimize bioavailability .

- SAR studies : Compare with analogs like 2,4,5-triphenylimidazole to isolate methyl group contributions to potency .

属性

IUPAC Name |

2,4,5-trimethyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2/c1-4-5(2)8-6(3)7-4/h1-3H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTBPTNCGZUOCBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30231623 | |

| Record name | 2,4,5-Trimethylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30231623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

822-90-2 | |

| Record name | 2,4,5-Trimethylimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=822-90-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,5-Trimethylimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000822902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,5-Trimethylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30231623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,5-trimethyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.370 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,5-TRIMETHYLIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R42O298O4W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。